N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide
Description
N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This structure is substituted at position 3 with a 3-fluorophenyl group and at position 6 with an ethoxyethyl chain connected to an acetamide moiety bearing a 4-methoxyphenyl substituent. Such modifications are typical in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including target binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-30-18-7-5-15(6-8-18)13-20(29)24-11-12-31-21-10-9-19-25-26-22(28(19)27-21)16-3-2-4-17(23)14-16/h2-10,14H,11-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWIBJXLIDKFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure
The compound can be represented by the following structural formula:
1. Antibacterial Activity
Research indicates that compounds with a triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 0.125 - 8 | S. aureus, E. coli |
| Compound B | 1 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
2. Antifungal Activity
The compound also demonstrates antifungal activity. Similar triazole derivatives have been tested against various fungal strains with notable results. For example, compounds with a triazole scaffold exhibited MIC values as low as 0.5 μg/mL against Candida albicans .
| Compound | MIC (µg/mL) | Fungal Strains |
|---|---|---|
| Compound C | 0.5 | C. albicans |
| Compound D | 4 | Aspergillus flavus |
3. Anticancer Activity
This compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. Research highlights its ability to target the VEGFR2 and C-Met pathways, which are critical in tumor growth and metastasis .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound inhibits kinases that are essential for cellular signaling pathways promoting growth and survival.
- Enzyme Interaction : It binds to active sites of enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Triazole Ring : The presence of the triazole moiety enhances antibacterial and antifungal activities.
- Substituents : The fluorophenyl and methoxyphenyl groups contribute to the lipophilicity and overall biological activity.
Case Studies
Several studies have highlighted the promising biological activities of triazole derivatives:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated for antimicrobial properties against a panel of pathogens. Results indicated that modifications in the phenyl rings significantly influenced potency .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations .
Chemical Reactions Analysis
Core Triazolopyridazine Formation
The triazolopyridazine core is synthesized via cyclization reactions. A common method involves reacting hydrazine derivatives with pyridazine precursors under basic or acidic conditions. For example:
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Hydrazinecarbothioamide cyclization : Thiosemicarbazides derived from hydrazine and isothiocyanates undergo cyclization in basic media (e.g., NaOH or KOH) to form triazole rings .
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Pyridazine functionalization : Chlorinated pyridazine intermediates react with fluorophenyl hydrazines to form fused triazole rings .
Key Conditions :
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | NaOH, ethanol, reflux | 52–88% | |
| Aryl coupling | Pd catalysts, Suzuki conditions | 60–75% |
Fluorophenyl Substitution
-
The 3-fluorophenyl group is introduced via Suzuki-Miyaura cross-coupling using Pd(PPh3)4 and aryl boronic acids .
-
Key Data :
Boronic Acid Catalyst Yield 3-Fluorophenyl Pd(dppf)Cl2 68%
Methoxyphenyl Stability
-
The 4-methoxyphenyl group resists hydrolysis under acidic conditions but undergoes demethylation with BBr3 to form phenolic derivatives .
Hydrolysis and Derivatization
The acetamide group can be hydrolyzed to carboxylic acid under strong acidic or basic conditions:
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Acidic hydrolysis : HCl (6M), reflux, 8 hours → 85% conversion .
-
Enzymatic hydrolysis : Lipases in phosphate buffer (pH 7.4) show limited activity, suggesting stability in biological systems.
Oxidation Reactions
While the compound lacks sulfur, its synthetic intermediates (e.g., thioether precursors) undergo oxidation:
Degradation Pathways
-
Photodegradation : UV exposure (254 nm) in methanol results in 20% decomposition over 24 hours, primarily at the triazole ring .
-
Thermal stability : Decomposes above 250°C, confirmed by TGA analysis.
This compound’s reactivity is central to its applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity. Further studies on its regioselective functionalization and stability under physiological conditions are warranted.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to halogenated (e.g., Cl, CF3) or ethoxy-substituted analogs, influencing π-π stacking and hydrogen bonding in target interactions .
- Fluorine Positioning : The 3-fluorophenyl group in the target compound vs. 4-chloro-3-fluorophenyl in demonstrates how halogen positioning modulates steric and electronic interactions.
NMR Profiling and Structural Elucidation
highlights the use of NMR to compare triazolo-pyridazine analogs. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between Rapa (a reference compound), compound 1, and compound 7, while other regions remain conserved. This suggests that substituents on the triazolo-pyridazine core (e.g., fluorine, methoxy) primarily affect protons in regions A and B, aiding in structural confirmation .
Physicochemical and Pharmacokinetic Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
